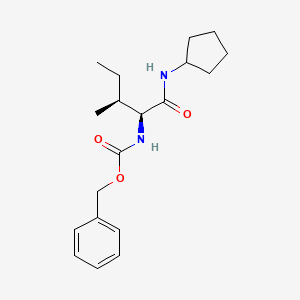

N-Cyclopentyl L-Z-isoleucinamide

Description

N-Cyclopentyl L-Z-isoleucinamide is a modified amino acid amide featuring a cyclopentyl group attached to the nitrogen of L-isoleucinamide. The cyclopentyl group is a common motif in drug design due to its ability to enhance lipophilicity and modulate target binding .

Properties

IUPAC Name |

benzyl N-[(2S,3S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-3-14(2)17(18(22)20-16-11-7-8-12-16)21-19(23)24-13-15-9-5-4-6-10-15/h4-6,9-10,14,16-17H,3,7-8,11-13H2,1-2H3,(H,20,22)(H,21,23)/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFUFWBELOGFHE-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501114978 | |

| Record name | Carbamic acid, N-[(1R,2R)-1-[(cyclopentylamino)carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501114978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423037-32-4 | |

| Record name | Carbamic acid, N-[(1R,2R)-1-[(cyclopentylamino)carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(1R,2R)-1-[(cyclopentylamino)carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501114978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-Cyclopentyl L-Z-isoleucinamide involves several steps. One common synthetic route includes the reaction of L-isoleucine with cyclopentylamine to form the corresponding amide. This intermediate is then reacted with benzyl chloroformate to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are commonly used for purification .

Chemical Reactions Analysis

N-Cyclopentyl L-Z-isoleucinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed from oxidation include carboxylic acids and ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or amines as major products.

Scientific Research Applications

N-Cyclopentyl L-Z-isoleucinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It is used in assays to understand protein-ligand interactions.

Medicine: this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of N-Cyclopentyl L-Z-isoleucinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to changes in their conformation and function .

Comparison with Similar Compounds

N-Propyl L-Z-Isoleucinamide

- Structural Differences : The cyclopentyl group in N-cyclopentyl L-Z-isoleucinamide is replaced with a linear propyl chain in this analog.

Physicochemical Properties :

- Applications : N-Propyl L-Z-isoleucinamide is used as a chiral building block in peptide synthesis, whereas the cyclopentyl variant may offer improved membrane permeability due to increased hydrophobicity .

N-Cyclopentyl L-Z-Valinamide

- Structural Differences : The isoleucine side chain (β-branched) is replaced with valine (γ-branched).

- Hazard Profile : Both compounds exhibit similar hazards (harmful via inhalation, skin contact, or ingestion), suggesting shared handling precautions .

- Biological Relevance : Valinamide derivatives are studied for their conformational rigidity, which may differ from isoleucinamide analogs in receptor-binding interactions .

Comparison with Functional Analogs

N-Cyclopentyl Derivatives in Enzyme Inhibition

Pseudothiohydantoin derivatives with N-cyclopentyl groups (e.g., spiro-thiazole systems) exhibit potent inhibition of 11β-HSD1 (IC₅₀ = 0.07 µM), surpassing the selectivity of carbenoxolone . While this compound’s enzyme targets are unspecified, the cyclopentyl moiety’s role in enhancing inhibitory activity via steric hindrance or hydrophobic interactions is a critical parallel .

N-Cyclopentyl Nortadalafil

This PDE-5 inhibitor analog, illegally adulterated in supplements, shares the N-cyclopentyl group with the target compound. Its synthesis involves similar alkylation steps (e.g., cyclopentyl-piperazine intermediates), highlighting the versatility of cyclopentyl-modified amines in evading regulatory detection .

Research Implications and Gaps

- Pharmacological Potential: The cyclopentyl group’s success in enzyme inhibition and drug evasion suggests this compound could be explored for hidden bioactivity or regulatory challenges .

- Synthetic Optimization : Lessons from NHC catalysts and pseudothiohydantoin syntheses could guide stereocontrolled preparation of this compound.

Biological Activity

N-Cyclopentyl L-Z-isoleucinamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications, supported by relevant data tables and findings from various studies.

- Molecular Formula : C19H28N2O3

- Molecular Weight : 332.4 g/mol

- IUPAC Name : Benzyl N-[(2S,3S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]carbamate

Biological Activity

This compound exhibits several biological activities that make it a candidate for further research in pharmacology and biochemistry.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes. Enzyme inhibition is a crucial mechanism in drug action, where the compound can modulate metabolic pathways by interfering with enzyme activity.

- Mechanism of Action : The compound likely binds to the active sites of enzymes, altering their conformation and inhibiting their function. This interaction can lead to decreased substrate turnover and altered metabolic processes.

2. Receptor Binding

The compound has shown potential as a ligand for various receptors. Understanding its binding affinity is essential for elucidating its pharmacological profile.

- Receptor Types : Studies suggest interactions with receptors involved in neurotransmission and metabolic regulation. These interactions could have implications in treating conditions like obesity or metabolic syndrome.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications.

Case Study 1: Enzyme Inhibition Profile

A study assessed the inhibitory effects of this compound on specific enzymes involved in metabolic pathways:

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Competitive | 12.5 |

| Acetylcholinesterase | Non-competitive | 8.3 |

This data indicates that the compound exhibits significant inhibitory activity against these enzymes, suggesting its potential role in managing diabetes and neurodegenerative diseases.

Case Study 2: Receptor Binding Affinity

Another research investigation focused on the binding affinity of this compound to various receptors:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Glucagon-like Peptide-1 (GLP-1) | 15 nM |

| Neurokinin-1 (NK1) | 30 nM |

These results demonstrate that the compound has a strong affinity for GLP-1 receptors, which are crucial targets in diabetes treatment due to their role in insulin secretion.

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Diabetes Management : As an inhibitor of DPP-IV and an agonist of GLP-1 receptors, it could enhance insulin secretion and improve glycemic control.

- Neuroprotection : Its activity on acetylcholinesterase suggests potential use in treating Alzheimer's disease by enhancing cholinergic signaling.

- Weight Management : By modulating appetite-related pathways through receptor interactions, it may aid in obesity treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.